molecular formula C17H16ClNO2 B4319861 5,6,7,8-tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate

5,6,7,8-tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate

Cat. No.: B4319861
M. Wt: 301.8 g/mol
InChI Key: VUEGCRIPZURRGZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tetrahydronaphthalene ring system and a chlorophenyl group linked through a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

5,6,7,8-Tetrahydronaphthalen-2-ylamine+3-Chlorophenyl isocyanate5,6,7,8-Tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate\text{5,6,7,8-Tetrahydronaphthalen-2-ylamine} + \text{3-Chlorophenyl isocyanate} \rightarrow \text{this compound} 5,6,7,8-Tetrahydronaphthalen-2-ylamine+3-Chlorophenyl isocyanate→5,6,7,8-Tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or phenols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ylamine: A precursor in the synthesis of the carbamate.

    3-Chlorophenyl isocyanate: Another precursor used in the synthesis.

    5,6,7,8-Tetrahydronaphthalen-2-yl (3-chlorophenyl)urea: A structurally similar compound with a urea functional group instead of a carbamate.

Uniqueness

5,6,7,8-Tetrahydronaphthalen-2-yl (3-chlorophenyl)carbamate is unique due to its specific combination of a tetrahydronaphthalene ring and a chlorophenyl group linked through a carbamate. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-14-6-3-7-15(11-14)19-17(20)21-16-9-8-12-4-1-2-5-13(12)10-16/h3,6-11H,1-2,4-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEGCRIPZURRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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